Increased Lipophilicity (XLogP3 = 1.6) Compared to the Unsubstituted Parent (XLogP3 = 1.2)
The N-allyl substitution in [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine elevates its calculated lipophilicity by 0.4 log units compared to its unsubstituted parent, (1H-indol-5-yl)methanamine [1][2]. This difference in XLogP3 (1.6 vs. 1.2) is significant for modulating passive membrane permeability and blood-brain barrier penetration. The N-methyl analog shows identical lipophilicity (XLogP3 = 1.6), but lacks the conformational flexibility and synthetic potential of the allyl group [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | (1H-indol-5-yl)methanamine: 1.2; (1-methyl-1H-indol-5-yl)methanamine: 1.6 |
| Quantified Difference | +0.4 log units vs. unsubstituted parent; 0.0 log units vs. N-methyl analog |
| Conditions | Calculated using XLogP3 algorithm (PubChem release 2024.11.20 or 2025.04.14) |
Why This Matters
Higher lipophilicity generally correlates with enhanced passive membrane permeability, a critical parameter for optimizing central nervous system (CNS) exposure or cellular uptake in phenotypic screening assays.
- [1] PubChem. (2026). Compound Summary for CID 64461936, [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine. National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 54791, (1H-indol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
- [3] PubChem. (2026). Compound Summary for CID 18525752, (1-methyl-1H-indol-5-yl)methylamine. National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
